molecular formula C21H22N2O3 B2693722 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol CAS No. 1010869-21-2

2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol

Cat. No.: B2693722
CAS No.: 1010869-21-2
M. Wt: 350.418
InChI Key: LYJPKABFNQYMNO-UHFFFAOYSA-N
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Description

2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolyl group, and a phenol group with a methylbutenyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the phenol group with the methylbutenyl ether substituent. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the methoxy group can produce a variety of substituted phenols.

Scientific Research Applications

2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazolyl group play crucial roles in binding to these targets, while the phenol group with the methylbutenyl ether substituent can modulate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-hydroxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol
  • 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)aniline

Uniqueness

Compared to similar compounds, 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-(3-methylbut-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(2)10-11-26-15-8-9-17(19(24)12-15)21-18(13-22-23-21)16-6-4-5-7-20(16)25-3/h4-10,12-13,24H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJPKABFNQYMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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